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Abstract
N,N'-Dimethyltrimethyleneurea, also known as N,N'-Dimethylpropyleneurea (DMPU) or 1,3-

Dimethyl-1,3-diazinan-2-one, is a versatile polar aprotic solvent that has gained significant

traction in organic synthesis. Its rise to prominence is largely due to its efficacy as a less toxic

replacement for the carcinogenic solvent hexamethylphosphoramide (HMPA). This technical

guide delves into the historical discovery and development of DMPU, presenting early

synthesis methodologies, key experimental protocols, and the evolution of its applications.

Quantitative data from various syntheses are summarized, and reaction pathways are visually

represented to provide a comprehensive resource for researchers and professionals in the

chemical and pharmaceutical sciences.

Introduction and Historical Context
The history of N,N'-Dimethyltrimethyleneurea is not marked by a singular, celebrated

discovery but rather by a gradual emergence as a compound of interest, culminating in its

recognition as a valuable and safer alternative to existing polar aprotic solvents. While the
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compound was likely synthesized in academic or industrial laboratories in the mid-20th century

as part of broader research into cyclic ureas, its significance grew substantially in the 1980s.

A pivotal moment in the development of DMPU came in 1982, when T. Mukhopadhyay and

Dieter Seebach published a paper in Helvetica Chimica Acta highlighting its role as a cosolvent

for highly reactive nucleophiles and bases, positioning it as a substitute for HMPA.[1] This was

followed by a 1985 publication by Seebach that further solidified the utility of DMPU as a viable

replacement for the suspected carcinogen HMPA.[2]

Early production methods were often not commercially attractive. A 1969 British patent filed by

BASF (GB 1,173,432) alludes to prior, less efficient syntheses starting from 1,3-

propanediamine.[3] This suggests that the compound was known and had been synthesized

before this date, though likely through more arduous and expensive routes. The subsequent

development of more economical synthetic pathways was crucial for its broader adoption in

both academic and industrial settings.

Early Synthetic Methodologies
The synthesis of N,N'-Dimethyltrimethyleneurea has evolved over time, with early methods

being supplanted by more efficient and cost-effective processes. Two key early approaches are

detailed below.

Synthesis from N,N'-Dimethyl-1,3-propanediamine
One of the earliest conceptual routes to DMPU, implied in the historical literature, involves the

cyclization of N,N'-dimethyl-1,3-propanediamine with a carbonyl source. Phosgene, a common

reagent for the synthesis of ureas from diamines, provides a direct method for this

transformation.

Experimental Protocol: Synthesis of N,N'-Dimethyltrimethyleneurea from N,N'-Dimethyl-1,3-

propanediamine and Phosgene

This protocol is a representative method based on general procedures for the synthesis of

cyclic ureas from diamines and phosgene, as a specific detailed protocol for DMPU from this

early era is not readily available in the searched literature.
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Reaction Setup: A solution of N,N'-dimethyl-1,3-propanediamine (1.0 eq) in a suitable inert

solvent (e.g., toluene or dichloromethane) is prepared in a three-necked flask equipped with

a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a phosgene

source. The reaction is typically run in the presence of a tertiary amine base (e.g.,

triethylamine, 2.2 eq) to neutralize the HCl byproduct. The flask is cooled in an ice bath.

Phosgene Addition: A solution of phosgene in the same solvent is added dropwise from the

dropping funnel to the stirred solution of the diamine and base. The reaction is highly

exothermic and the addition rate should be controlled to maintain the temperature below 10

°C.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or by the cessation of HCl gas evolution (indicated by a pH probe in

an outlet trap).

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine

hydrochloride salt. The filtrate is washed successively with dilute aqueous acid (e.g., 1 M

HCl) to remove any remaining amine, followed by water and brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or

Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified by vacuum distillation to yield N,N'-Dimethyltrimethyleneurea as a clear liquid.

The BASF Method: Condensation and Hydrogenolysis
A significant advancement in the production of DMPU was detailed in a 1969 patent by BASF.

[3] This method avoids the direct use of the diamine, which was considered difficult to produce

at the time.[3] The process involves two main stages: the condensation of an N-substituted

urea with an unsaturated aldehyde, followed by hydrogenolysis.

Experimental Protocol: Synthesis of N,N'-Dimethyltrimethyleneurea via the BASF Method

This protocol is based on the description of the process in British Patent 1,173,432.

Step 1: Condensation of N,N'-Dimethylurea with Acrolein
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Reaction Setup: N,N'-Dimethylurea and an unsaturated aldehyde, such as acrolein, are

reacted in the presence of an alcohol (e.g., methanol). This condensation reaction forms an

alkoxypropyleneurea intermediate.

Step 2: Hydrogenolysis of the Alkoxypropyleneurea Intermediate

Reaction Setup: The resulting alkoxypropyleneurea from Step 1 is dissolved in methanol and

placed in a high-pressure autoclave. A Raney nickel catalyst is added to the solution.

Hydrogenation: The mixture is subjected to hydrogen gas at an elevated temperature and

pressure. The hydrogenation process removes the alkoxy group from the ring.

Purification: After the reaction, the catalyst is filtered off, and the solvent is removed. The

resulting crude product is purified by vacuum distillation to yield N,N'-
Dimethyltrimethyleneurea.

Later Developments in Synthesis
The pursuit of more economical and scalable production methods continued. A notable later

development, described in U.S. Patent 6,096,891, involves the reaction of N,N'-dimethylurea

with acrylonitrile.[3]

Experimental Protocol: Synthesis from N,N'-Dimethylurea and Acrylonitrile

Cyclization: N,N'-dimethylurea and acrylonitrile are reacted in a suitable solvent, such as an

ether, in the presence of a base catalyst. This reaction forms a six-membered heterocyclic

intermediate with an imine group.[3]

Hydrogenation and Hydrogenolysis: The intermediate is then subjected to hydrogenation,

typically with a palladium on carbon (Pd/C) catalyst. This process first reduces the imine to

an amine and then removes the amine group via hydrogenolysis to yield the final product,

N,N'-Dimethyltrimethyleneurea.[3] The product is purified by vacuum distillation.[3]

Quantitative Data and Physical Properties
The following tables summarize key quantitative data for N,N'-Dimethyltrimethyleneurea and

its synthesis.
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Table 1: Physical and Chemical Properties of N,N'-Dimethyltrimethyleneurea

Property Value

IUPAC Name 1,3-Dimethyl-1,3-diazinan-2-one

Common Names
N,N'-Dimethylpropyleneurea (DMPU), N,N'-

Dimethyltrimethyleneurea

CAS Number 7226-23-5[2]

Molecular Formula C₆H₁₂N₂O[2]

Molar Mass 128.17 g/mol [2]

Appearance Colorless liquid

Density 1.064 g/cm³[2]

Melting Point -20 °C[2]

Boiling Point 246.5 °C[2]

Solubility in Water Miscible[2]

Table 2: Comparison of Synthetic Routes
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Synthesis Route Starting Materials Key Intermediates
Advantages/Disadv
antages

Diamine Cyclization

N,N'-Dimethyl-1,3-

propanediamine,

Phosgene

Chloroformamidine

(transient)

Direct route, but

starting diamine was

historically expensive;

phosgene is highly

toxic.

BASF Method
N,N'-Dimethylurea,

Acrolein, Methanol
Alkoxypropyleneurea

Avoids expensive

diamine; involves

high-pressure

hydrogenation.[3]

Acrylonitrile Method
N,N'-Dimethylurea,

Acrylonitrile

Dihydrocytosine

derivative

Utilizes readily

available starting

materials; developed

for more cost-effective

production.[3]

Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key

synthetic methodologies described.

Diamine Cyclization Route

N,N'-Dimethyl-
1,3-propanediamine

N,N'-Dimethyltrimethyleneurea

+ Phosgene
- 2HCl

Phosgene (COCl₂)

Click to download full resolution via product page
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Synthesis of DMPU via Diamine Cyclization.

BASF Acrolein Route (1969)

N,N'-Dimethylurea

Alkoxypropyleneurea
Intermediate

+ Acrolein, ROH

Acrolein

N,N'-Dimethyltrimethyleneurea

H₂, Raney Ni
(Hydrogenolysis)

Click to download full resolution via product page

Synthesis of DMPU via the BASF Acrolein Method.

Acrylonitrile Route

N,N'-Dimethylurea

Imine Intermediate

+ Acrylonitrile

Acrylonitrile

N,N'-Dimethyltrimethyleneurea

H₂, Pd/C
(Hydrogenation/
Hydrogenolysis)
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Click to download full resolution via product page

Synthesis of DMPU via the Acrylonitrile Method.

Conclusion
The historical trajectory of N,N'-Dimethyltrimethyleneurea is a compelling example of how a

chemical's utility can drive innovation in its synthesis. From its early, likely inefficient,

preparation from 1,3-diamines to more sophisticated industrial processes, the development of

DMPU has been a story of continuous improvement. Its establishment by researchers like

Dieter Seebach as a safe and effective alternative to HMPA cemented its place as a staple

solvent in the toolbox of synthetic chemists. This guide has provided a detailed overview of its

historical discovery, key synthetic protocols, and quantitative data, offering a valuable resource

for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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